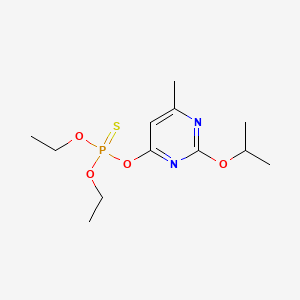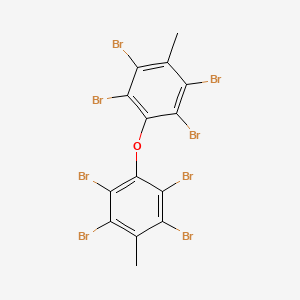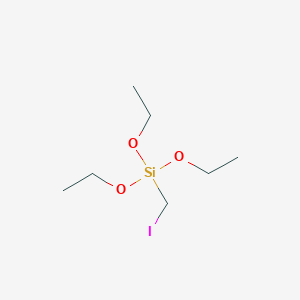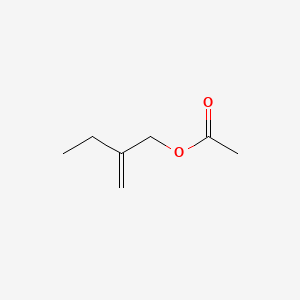
2-Methylene-1-butanol, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylene-1-butanol, acetate, also known as 2-Methyl-1-butyl acetate, is an organic compound with the molecular formula C7H14O2. It is an ester formed from the reaction of 2-methyl-1-butanol and acetic acid. This compound is commonly used in the fragrance and flavor industry due to its pleasant fruity odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylene-1-butanol, acetate can be synthesized through an esterification reaction, where 2-methyl-1-butanol reacts with acetic acid in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and produce the ester along with water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then distilled to separate the ester from other components .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylene-1-butanol, acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-methyl-1-butanol and acetic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester can be oxidized to produce carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Methyl-1-butanol and acetic acid.
Reduction: 2-Methyl-1-butanol.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
2-Methylene-1-butanol, acetate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-Methylene-1-butanol, acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-methyl-1-butanol and acetic acid, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-butanol: The alcohol precursor to the ester.
2-Methylbutyl acetate: Another ester with similar properties.
Acetic acid 2-methylbutyl ester: Another name for 2-Methylene-1-butanol, acetate
Uniqueness
This compound is unique due to its specific structure and the resulting properties, such as its pleasant fruity odor, which makes it valuable in the fragrance and flavor industry. Its reactivity and versatility in chemical reactions also distinguish it from other similar compounds .
Propiedades
Número CAS |
55670-09-2 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-methylidenebutyl acetate |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h2,4-5H2,1,3H3 |
Clave InChI |
WKGRWJCXJGXZFB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


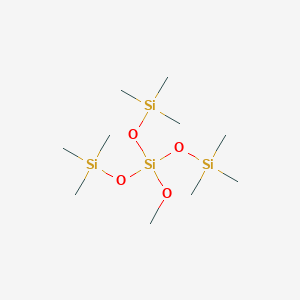

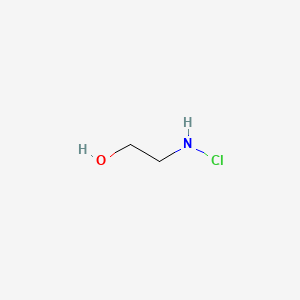
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)

![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)

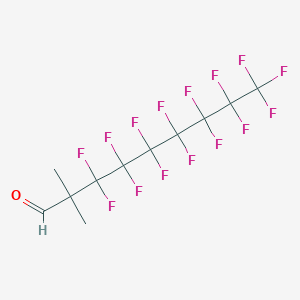
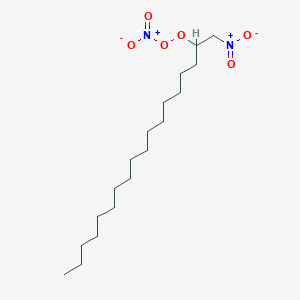
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
